![molecular formula C16H17N3 B12568996 1-[(E)-([1,1'-Biphenyl]-2-yl)diazenyl]pyrrolidine CAS No. 192563-97-6](/img/structure/B12568996.png)
1-[(E)-([1,1'-Biphenyl]-2-yl)diazenyl]pyrrolidine
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Overview
Description
1-[(E)-([1,1’-Biphenyl]-2-yl)diazenyl]pyrrolidine is an organic compound characterized by the presence of a biphenyl group attached to a diazenyl moiety, which is further connected to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(E)-([1,1’-Biphenyl]-2-yl)diazenyl]pyrrolidine typically involves the diazotization of aniline derivatives followed by coupling with biphenyl compounds. The reaction conditions often require acidic environments and controlled temperatures to ensure the formation of the diazenyl linkage. For instance, the reaction may be carried out in the presence of hydrochloric acid and sodium nitrite at low temperatures to form the diazonium salt, which is then coupled with biphenyl under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[(E)-([1,1’-Biphenyl]-2-yl)diazenyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can convert the diazenyl group to hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the biphenyl ring or the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are employed under various conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azo compounds, while reduction can produce hydrazine derivatives.
Scientific Research Applications
1-[(E)-([1,1’-Biphenyl]-2-yl)diazenyl]pyrrolidine has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[(E)-([1,1’-Biphenyl]-2-yl)diazenyl]pyrrolidine involves its interaction with molecular targets and pathways within biological systems. The diazenyl group can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
1-[(2-di-p-tolylbismuthanophenyl)diazenyl]pyrrolidine: A compound with a similar diazenyl-pyrrolidine structure but with a bismuth-containing biphenyl group.
N-[4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-yl]-1-[(E)-phenyldiazenyl]-1-phenylmethanimine: Another diazenyl compound with a benzimidazole-thiazole moiety.
Uniqueness: 1-[(E)-([1,1’-Biphenyl]-2-yl)diazenyl]pyrrolidine is unique due to its specific biphenyl-diazenyl-pyrrolidine structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
192563-97-6 |
---|---|
Molecular Formula |
C16H17N3 |
Molecular Weight |
251.33 g/mol |
IUPAC Name |
(2-phenylphenyl)-pyrrolidin-1-yldiazene |
InChI |
InChI=1S/C16H17N3/c1-2-8-14(9-3-1)15-10-4-5-11-16(15)17-18-19-12-6-7-13-19/h1-5,8-11H,6-7,12-13H2 |
InChI Key |
JIOLBFLXMZBQCT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)N=NC2=CC=CC=C2C3=CC=CC=C3 |
Origin of Product |
United States |
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